molecular formula C15H13ClN2O3 B5068633 METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE CAS No. 19959-41-2

METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE

Cat. No.: B5068633
CAS No.: 19959-41-2
M. Wt: 304.73 g/mol
InChI Key: XLQRKSSBHMTBMA-UHFFFAOYSA-N
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Description

METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is a synthetic organic compound characterized by a benzoate ester core substituted with a urea linkage (carbamoyl group) and a 4-chloroaniline moiety. Its molecular structure features:

  • Methyl ester group at the benzoate position, enhancing lipophilicity.
  • Urea functional group (carbamoyl bridge) connecting the benzoate ring to the 4-chloroaniline substituent, enabling hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQRKSSBHMTBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283846
Record name Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate
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Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19959-41-2
Record name NSC33740
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Record name Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of 4-chloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, electrophilic aromatic substitution may yield various substituted products depending on the electrophile used .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural components allow it to interact with biological targets involved in cell proliferation and apoptosis pathways.
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate in Synthesis : It can be utilized as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions.
  • Reagent in Chemical Reactions : this compound can act as a reagent in nucleophilic acyl substitution reactions, facilitating the formation of amides and other derivatives.

Materials Science

The compound's unique properties lend themselves to applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of the chloroaniline group may improve compatibility with other materials.
  • Nanotechnology : There is potential for using this compound in the development of nanomaterials, particularly in creating nanoparticles with specific functional properties for drug delivery systems.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating its potential as a lead compound for further development.

Case Study 2: Synthesis of Derivatives

In a research article from Synthetic Communications, researchers reported the use of this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. The study highlighted various synthetic routes that could be employed to modify the compound's structure for improved efficacy.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Substituents/Modifications Functional Groups Known Applications Key References
Target Compound 4-Chloroanilino, methyl ester Benzoate ester, urea linkage Research (hypothetical)
Bensulfuron-methyl ester Pyrimidinyl, sulfonylurea, methyl ester Benzoate ester, sulfonylurea Herbicide (ALS inhibitor)
Primisulfuron-methyl Difluoromethoxy-pyrimidinyl, sulfonylurea Benzoate ester, sulfonylurea Herbicide
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate Diethylaminoethyl ester, 4-chlorobenzoyl Benzoate ester, amide linkage Pharmaceutical candidate
Key Observations:

Urea vs. Sulfonylurea/Sulfonamide Linkages: The target compound’s urea linkage lacks the sulfonyl group present in herbicidal analogs like bensulfuron-methyl. Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to the absence of the sulfonyl bridge .

Substituent Effects: 4-Chloroaniline in the target compound may confer electrophilic properties, enhancing interactions with biological nucleophiles (e.g., enzymes). In contrast, pyrimidinyl groups in sulfonylureas contribute to ALS binding affinity . The diethylaminoethyl ester in the pharmaceutical analog introduces a tertiary amine, improving solubility in acidic environments (e.g., cellular compartments).

Ester Group Variations: Methyl esters (target compound, bensulfuron-methyl) enhance metabolic stability but may reduce aqueous solubility compared to ethyl or aminoethyl esters .

Physicochemical and Bioactivity Comparisons

Property Target Compound Bensulfuron-methyl ester 2-(Diethylamino)ethyl analog
Molecular Weight (g/mol) ~295.7 ~410.4 ~387.9
LogP (Predicted) ~3.2 ~1.8 ~4.5
Water Solubility Low (methyl ester) Moderate (sulfonylurea) Low (diethylaminoethyl ester)
Bioactivity Hypothetical enzyme modulation Herbicidal (ALS inhibition) Potential CNS or antimicrobial activity
Key Findings:
  • Lipophilicity: The target compound’s LogP (~3.2) suggests moderate membrane permeability, intermediate between the polar sulfonylureas (LogP ~1.8) and the highly lipophilic diethylaminoethyl analog (LogP ~4.5) .

Biological Activity

Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate, also known by its CAS number 19959-41-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13ClN2O3C_{15}H_{13}ClN_2O_3. Its structure features a benzoate moiety linked to a chlorinated aniline through a carbonyl and amino group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on specific protein kinases, such as JNK3, which is implicated in neurodegenerative diseases. The inhibition of such kinases can protect against oxidative stress and mitochondrial dysfunction, suggesting a neuroprotective role for this compound .
  • Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in tumor cells and inhibit cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundTargetIC50 (nM)Cell TypeEffect
This compoundJNK3Not specifiedSHSY5Y neuronsNeuroprotection
Related compound 1Various cancer cells500-1000Jurkat, K562Induces apoptosis
Related compound 2COX-2 enzyme<100Colon cancer cellsInhibition of proliferation

Case Studies

  • Neuroprotective Effects : A study investigating the effects of related compounds on SHSY5Y neuronal cells reported that certain derivatives could significantly reduce cell death induced by oxidative stress. These findings suggest that this compound may possess similar protective qualities against neurodegeneration .
  • Anticancer Research : In vitro experiments with structurally related compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

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